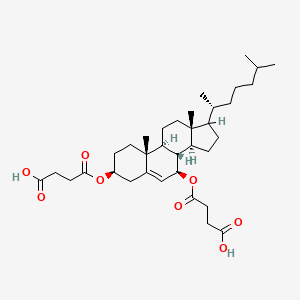![molecular formula C13H10N2S3 B14353146 3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol CAS No. 97763-12-7](/img/structure/B14353146.png)
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of a benzothiazole ring attached to an aminobenzene dithiol moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, materials science, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol typically involves the reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using scandium triflate (Sc(OTf)3) as an initiator . This method is based on a tandem reaction involving the activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole, followed by intramolecular cyclization to obtain the desired product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multicomponent reactions and green chemistry approaches. These methods aim to minimize the use of hazardous reagents and solvents, making the process more environmentally friendly. For example, the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization, is a common industrial approach .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the aminobenzene dithiol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .
Applications De Recherche Scientifique
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound inhibits enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are essential for bacterial growth and survival.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with similar biological activities.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: Another benzothiazole derivative used in medicinal chemistry.
6-Substituted Benzothiazoles: These compounds exhibit similar antimicrobial and anticancer properties.
Uniqueness
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol is unique due to its dual functionality as both a benzothiazole and a dithiol compound. This dual functionality enhances its reactivity and allows for a broader range of applications in various fields .
Propriétés
Numéro CAS |
97763-12-7 |
|---|---|
Formule moléculaire |
C13H10N2S3 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
3-(1,2-benzothiazol-3-ylamino)benzene-1,2-dithiol |
InChI |
InChI=1S/C13H10N2S3/c16-10-6-3-5-9(12(10)17)14-13-8-4-1-2-7-11(8)18-15-13/h1-7,16-17H,(H,14,15) |
Clé InChI |
HCEYJULAQFGNEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NS2)NC3=C(C(=CC=C3)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)

![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)




![2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14353113.png)
![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)

![Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-](/img/structure/B14353122.png)


